3-fluoro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide
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Overview
Description
3-fluoro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide is a chemical compound with the molecular formula C19H20FN3O2 and a molecular weight of 341.386. It has been mentioned in the context of medicinal chemistry research .
Synthesis Analysis
While specific synthesis details for this compound were not found, similar compounds have been synthesized using various halogen derivatives, piperidine-4-carboxylic acid, and 1,3-difluorobenzene . The target products were obtained with 55–92% yields in relatively short reaction times .Scientific Research Applications
Fluorinated Compounds in Drug Development
Fluorinated compounds have a significant presence in pharmaceuticals and drug development due to the unique properties imparted by the fluorine atom. Fluorine's electronegativity and small size allow for the creation of molecules with enhanced stability, lipophilicity, and bioavailability. For example, the incorporation of fluorine into pyrimidines has led to the development of anticancer drugs like 5-fluorouracil (5-FU), which is used to treat over 2 million cancer patients annually. The review by Gmeiner (2020) highlights the synthesis methods for 5-FU, including isotopic labeling to study metabolism and biodistribution, and explores the mechanisms by which fluorinated pyrimidines inhibit DNA and RNA modifying enzymes (Gmeiner, 2020).
Applications in Oncology
Fluorinated compounds are also pivotal in oncology for diagnostic and therapeutic purposes. For instance, [18F]-fluoro-3′-deoxy-3′-L-fluorothymidine ([18F]FLT) is a proliferation tracer used in PET imaging to monitor cancer progression and response to treatment. Been et al. (2004) review the potential of [18F]FLT in oncology, noting its capabilities and limitations compared to [18F]FDG, the most widely used PET tracer (Been et al., 2004).
Environmental Impact and Safety
The environmental presence and safety of benzophenone-3 (BP-3), a component of organic sunscreen products, have been reviewed by Kim and Choi (2014). This compound, while not directly related to the specific molecule , represents the broader category of organic compounds used in consumer products that may have implications for human health and the environment. The review discusses BP-3's occurrence, toxicity, and ecological risks, highlighting the need for further research on its long-term effects (Kim & Choi, 2014).
Mechanism of Action
Target of Action
The compound “3-fluoro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide” primarily targets the BCR-ABL/c-KIT kinases . These kinases play a crucial role in the progression of certain types of cancers, including Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GISTs) .
Mode of Action
This compound acts as a dual kinase inhibitor , blocking the signaling pathways mediated by BCR-ABL/c-KIT . By inhibiting these kinases, the compound interferes with the cell cycle progression, leading to the induction of apoptosis . This results in the suppression of tumor progression in CML and GISTs .
Biochemical Pathways
The compound affects the BCR-ABL/c-KIT mediated signaling pathways . These pathways are crucial for cell proliferation and survival. By inhibiting these pathways, the compound disrupts the normal functioning of the cancer cells, leading to their death .
Pharmacokinetics
The compound has demonstrated good oral pharmacokinetic properties . It has an oral half-life of 2.8 hours and an absolute bioavailability of 47% . These properties suggest that the compound can be effectively absorbed and utilized by the body .
Result of Action
The compound exhibits strong antiproliferative activities against BCR-ABL/c-KIT driven CML/GISTs cancer cell lines . It effectively suppresses tumor progression in both CML and GISTs . In preclinical animal models, the compound has shown significant tumor suppression effects .
properties
IUPAC Name |
3-fluoro-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2/c20-17-5-1-3-15(11-17)18(24)22-12-14-6-9-23(10-7-14)19(25)16-4-2-8-21-13-16/h1-5,8,11,13-14H,6-7,9-10,12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJJZBFKXRGHQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC(=CC=C2)F)C(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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